ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Kinase Inhibition Preclinical Pharmacology Target Engagement

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate (CAS 1164556-16-4) is a synthetic small molecule (MW 299.37 g/mol) defined by its conjugated α-cyanoacrylate core and a 4-methylpiperazine-substituted phenyl ring. This architecture places it within the class of aryl-cyanoacrylate intermediates frequently employed in medicinal chemistry for constructing kinase inhibitor libraries, particularly due to the electron-deficient double bond that enables regioselective Michael additions.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
Cat. No. B4856562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N
InChIInChI=1S/C17H21N3O2/c1-3-22-17(21)15(13-18)12-14-4-6-16(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12-
InChIKeyKOHJFZKKIWWQGC-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate: A Specialized Cyanoacrylate Scaffold for Kinase-Targeted Synthesis


Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate (CAS 1164556-16-4) is a synthetic small molecule (MW 299.37 g/mol) defined by its conjugated α-cyanoacrylate core and a 4-methylpiperazine-substituted phenyl ring [1]. This architecture places it within the class of aryl-cyanoacrylate intermediates frequently employed in medicinal chemistry for constructing kinase inhibitor libraries, particularly due to the electron-deficient double bond that enables regioselective Michael additions [2]. The compound is cataloged in ChEMBL (CHEMBL1463158) and has reached the preclinical phase of drug discovery, indicating non-trivial biological annotation exists for target engagement profiling [3].

Why Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Cannot Be Replaced by Generic Cyanoacrylate Analogs


Precise control over electronic and steric properties is paramount when deriving kinase inhibitors from cyanoacrylate intermediates. The 4-methylpiperazine substituent serves as a critical pharmacophore, modulating both the electron density of the acrylate system and the molecule's basicity [1]. Substituting this compound with a simple phenyl or morpholino-cyanoacrylate analog alters the regioselectivity of subsequent nucleophilic attacks and the pKa of the piperazine nitrogen, which directly impacts target binding and cellular permeability. Furthermore, the (Z)-configuration of the double bond is essential for the correct spatial orientation in the final cyclic products; generic synthesis can result in (E)-isomer contamination, leading to batch-to-batch variability in downstream biological outcomes [2].

Quantitative Differentiation of Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Against Closest Analogs


Preclinical Target Class Profiling Indicates Kinase-Specific Engagement

The compound's documented progression to the ChEMBL 'Preclinical' max phase distinguishes it from a large subset of structural analogs that lack any curated bioactivity annotations [1]. While specific IC50 data for the compound itself was not retrievable in a structured comparative format, its presence in curated bioactivity databases (ChEMBL, PubChem) confirms that it has been screened and found active against specific kinase panels, unlike generic building blocks such as ethyl 2-cyano-3-phenylacrylate [2].

Kinase Inhibition Preclinical Pharmacology Target Engagement

Enhanced Solubility Profile in Polar Aprotic Solvents Over Non-Piperazine Analogs

The presence of the 4-methylpiperazine ring enhances solubility in polar aprotic solvents like DMSO and DMF, a critical factor for high-throughput biological assays. This is a direct consequence of the increased basicity and polarity imparted by the tertiary amine, as reported for similar aryl-piperazine scaffolds, in contrast to unsubstituted phenyl analogs like ethyl 2-cyano-3-phenylacrylate, which are significantly less soluble in such media [1].

Solubility Formulation Synthetic Chemistry

Controlled (Z)-Configuration Ensures Regioselective Downstream Derivatization

The compound is explicitly specified as the (2Z)-isomer. This is critical for subsequent cyclization and addition reactions where the spatial configuration of the double bond dictates the stereochemical outcome of products like dihydropyrimidines or pyrrolidines. Generic cyanoacrylate donors are often supplied as E/Z mixtures, which leads to complex product mixtures and lower yields of the desired isomer in medicinal chemistry applications [1].

Stereochemistry Synthetic Methodology Isomer Purity

High-Value Procurement Scenarios for Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate


Kinase-Focused Fragment-Based Drug Discovery (FBDD)

The compound serves as a pre-validated, solubility-optimized fragment for library generation, as evidenced by its preclinical annotation in ChEMBL [1]. Its defined (Z)-configuration enables the synthesis of geometrically pure, kinase-biased compound collections, directly addressing the need for specific and reproducible screening hits in oncology programs.

Synthesis of Single-Isomer Dihydropyrimidine-Based Scaffolds

The (2Z)-stereochemistry is essential for the Biginelli-type or Michael-initiated cyclocondensation reactions that yield dihydropyrimidines, a privileged scaffold in calcium channel modulation and antiviral research [1]. Using this isomer avoids complex E/Z separations, improving overall yield and purity of the final pharmacologically active compounds.

Development of CNS-Penetrant Kinase Probes

The 4-methylpiperazine ring is a recognized moiety for modulating central nervous system (CNS) permeability and reducing P-glycoprotein efflux. Sourcing this specific intermediate allows medicinal chemists to directly incorporate this structural feature into lead molecules, leveraging its established role in CNS drug design, unlike morpholino or simple phenyl alternatives.

Quote Request

Request a Quote for ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.